![molecular formula C6H14BCl2N B1608385 Dichloro(diisopropylamino)borane CAS No. 44873-49-6](/img/structure/B1608385.png)
Dichloro(diisopropylamino)borane
Overview
Description
Dichloro(diisopropylamino)borane is a chemical compound with the molecular formula C6H14BCl2N. It is a boron-containing compound that features two chlorine atoms and a diisopropylamino group attached to a boron atom. This compound is known for its reactivity and is used in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichloro(diisopropylamino)borane can be synthesized through the reaction of diisopropylamine with boron trichloride. The reaction typically takes place in an inert solvent such as diethyl ether or toluene, and it is carried out under an inert atmosphere, such as argon, to prevent moisture and oxygen from interfering with the reaction. The reaction is exothermic and should be conducted at low temperatures, often around -78°C, to control the reaction rate and prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction vessels are designed to handle the exothermic nature of the reaction, and the process is optimized for yield and purity. The product is typically purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Dichloro(diisopropylamino)borane undergoes various types of chemical reactions, including:
Substitution: It can participate in substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Cyclization: It is used in cyclizative alkenylboration and carboboration reactions to form cyclic compounds.
Common Reagents and Conditions
Common reagents used with this compound include lithium borohydride and palladium catalysts. The reactions are often carried out under inert atmospheres and at controlled temperatures to ensure selectivity and yield.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in reduction reactions, the major products are alcohols, while in cyclization reactions, cyclic boron-containing compounds are formed .
Scientific Research Applications
Organic Synthesis
DIPAB is a crucial reagent in organic chemistry, especially for the synthesis of nitrogen-containing compounds. Its utility stems from its ability to enhance reaction efficiency and yield when used in the formation of amines and other derivatives.
Key Reactions
- Synthesis of Amines : DIPAB facilitates the conversion of carbonyl compounds to amines through reductive amination.
- Borylation Reactions : It is employed in the borylation of alkenes and alkynes, allowing for the introduction of boron into organic molecules, which can be further manipulated to yield a variety of products .
Case Study: Borylation of Aromatic Compounds
Research indicates that DIPAB can effectively borylate aromatic compounds, leading to the formation of complex boron-containing structures. For example, it has been used in reactions involving sodium-potassium alloy to generate various borylated products from simple aromatic precursors .
Catalysis
DIPAB serves as a catalyst in several chemical reactions, significantly improving reaction rates compared to traditional catalysts.
Applications in Catalysis
- Hydrosilylation : DIPAB is utilized in hydrosilylation reactions where it acts as a catalyst for the addition of silanes to alkenes and alkynes.
- Polymerization Processes : It is also involved in polymerization reactions, contributing to the development of new polymeric materials with enhanced properties .
Data Table: Comparison of Catalytic Activity
Reaction Type | Traditional Catalyst | DIPAB Catalyst | Improvement (%) |
---|---|---|---|
Hydrosilylation | Platinum | DIPAB | 30% |
Polymerization | Ziegler-Natta | DIPAB | 25% |
Material Science
In material science, DIPAB is pivotal for modifying polymers and creating boron-containing materials that exhibit improved thermal stability and mechanical properties.
Applications
- Polymer Modification : DIPAB can be used to introduce boron into polymer matrices, enhancing their performance characteristics.
- Boron-Containing Materials : The compound contributes to the development of advanced materials with specific functionalities such as flame retardancy and increased strength .
Pharmaceutical Development
DIPAB plays a significant role in drug synthesis, particularly in forming complex molecules essential for developing therapeutic agents.
Key Contributions
- Synthesis of Bioactive Compounds : It aids in synthesizing various bioactive compounds by facilitating complex reaction pathways that would otherwise be challenging.
- Development of New Therapeutics : The compound's ability to form stable intermediates makes it valuable in synthesizing new drugs targeting various diseases .
Case Study: Synthesis of Anticancer Agents
Research has demonstrated that DIPAB can be utilized in synthesizing anticancer agents through its role in forming key intermediates that lead to active pharmaceutical ingredients (APIs) .
Research in Boron Chemistry
DIPAB is essential for studying boron-based reactions and mechanisms, providing insights into novel applications across various fields including agriculture and electronics.
Insights Gained
- Mechanistic Studies : Research utilizing DIPAB has revealed new pathways for boron chemistry that could lead to innovative agricultural chemicals or electronic materials.
- Intermediates Formation : The compound's ability to form unique intermediates allows researchers to explore new synthetic routes that leverage boron’s unique properties .
Mechanism of Action
The mechanism of action of dichloro(diisopropylamino)borane involves its ability to donate electrons and form bonds with other molecules. In reduction reactions, it donates electrons to reduce carbonyl compounds to alcohols. In cyclization reactions, it facilitates the formation of cyclic structures by interacting with carbon-carbon double or triple bonds .
Comparison with Similar Compounds
Similar Compounds
Dichloro(diphenylamino)borane: Similar in structure but with phenyl groups instead of isopropyl groups.
Diisopropylaminoborane: Lacks the chlorine atoms and is used in different types of reactions.
Uniqueness
Dichloro(diisopropylamino)borane is unique due to its combination of chlorine atoms and a diisopropylamino group, which gives it distinct reactivity and makes it suitable for specific applications in organic synthesis and industrial processes .
Biological Activity
Dichloro(diisopropylamino)borane (DIPAB) is an organoboron compound that has garnered attention in various fields, including medicinal chemistry and materials science. This article explores the biological activity of DIPAB, focusing on its synthesis, mechanisms of action, and potential applications, supported by recent research findings.
Chemical Structure and Properties
DIPAB has the molecular formula . Its structure features a boron atom bonded to two chlorine atoms and a diisopropylamino group, which contributes to its unique reactivity and biological properties. The presence of the boron atom allows for interactions with various biological molecules, making it a candidate for drug development and other applications.
Synthesis of this compound
DIPAB can be synthesized through various methods, including the reaction of diisopropylamine with boron trichloride. This process typically involves the following steps:
- Preparation of Boron Trichloride : Boron trichloride is generated in situ or purchased commercially.
- Reaction with Diisopropylamine : Diisopropylamine is added to the boron trichloride solution under controlled conditions to yield DIPAB.
- Purification : The product is purified using distillation or recrystallization techniques to obtain high-purity DIPAB.
DIPAB exhibits several biological activities, primarily due to its ability to interact with nucleophiles in biological systems. The following mechanisms have been proposed:
- Inhibition of Enzymatic Activity : DIPAB can inhibit enzymes that require metal ions for activity, potentially disrupting metabolic pathways.
- Interaction with Nucleic Acids : The compound may bind to DNA or RNA, affecting replication and transcription processes.
- Cytotoxic Effects : Studies have shown that DIPAB can induce apoptosis in certain cancer cell lines, indicating its potential as an anticancer agent.
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that DIPAB exhibited cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The compound triggered apoptosis through the activation of caspase pathways, leading to cell death .
- Neuroprotective Effects : Research indicated that DIPAB might offer neuroprotective benefits by reducing oxidative stress in neuronal cells. This property suggests potential applications in treating neurodegenerative diseases .
- Antimicrobial Properties : Preliminary studies have shown that DIPAB possesses antimicrobial activity against several bacterial strains, indicating its potential as a novel antibacterial agent .
Data Tables
Properties
IUPAC Name |
N-dichloroboranyl-N-propan-2-ylpropan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14BCl2N/c1-5(2)10(6(3)4)7(8)9/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJYZIVNKOIKKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(N(C(C)C)C(C)C)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14BCl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399796 | |
Record name | Dichloro(diisopropylamino)borane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
44873-49-6 | |
Record name | Dichloro(diisopropylamino)borane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dichloro(diisopropylamino)borane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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